Acerogenin G

Anti-inflammatory Nitric Oxide Inhibition Macrophage

Acerogenin G (CAS 130233-83-9) is a linear diarylheptanoid natural product first isolated from Acer nikoense stem bark. Its structure features a heptan-3-one backbone symmetrically substituted with 4-hydroxyphenyl groups at positions 1 and 7.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 130233-83-9
Cat. No. B161282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcerogenin G
CAS130233-83-9
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O
InChIInChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2
InChIKeyQUHYUSAHBDACNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Acerogenin G Procurement Guide: CAS 130233-83-9 Sourcing for Anti-Inflammatory Research


Acerogenin G (CAS 130233-83-9) is a linear diarylheptanoid natural product first isolated from Acer nikoense stem bark [1]. Its structure features a heptan-3-one backbone symmetrically substituted with 4-hydroxyphenyl groups at positions 1 and 7 [2]. This compound serves as the aglycone of aceroside IX and exhibits well-characterized anti-inflammatory activity through inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages [3]. Unlike cyclic diarylheptanoids from the same source, Acerogenin G is acyclic, which dictates its distinct biological profile and synthetic accessibility [4].

Why Acerogenin G Cannot Be Replaced by Other Diarylheptanoids


Diarylheptanoids from Acer nikoense exhibit divergent biological activities based on subtle structural differences. Cyclic diphenyl ether-type analogs (e.g., acerogenin A, acerogenin B) promote osteoblast differentiation and inhibit SGLT transporters, whereas the linear acyclic Acerogenin G does not [1]. Conversely, Acerogenin G demonstrates superior anti-inflammatory potency compared to the structurally related linear centrolobol [2]. Substituting a cyclic analog for Acerogenin G in anti-inflammatory assays will produce false negatives; substituting centrolobol will yield significantly weaker inhibition. The ketone moiety at position 3 in Acerogenin G distinguishes it from reduced analogs and glycosides, impacting both biological activity and synthetic routes [3].

Quantitative Differentiation Evidence: Acerogenin G vs. Comparators


Anti-inflammatory Potency: Acerogenin G vs. Centrolobol in RAW264.7 Macrophages

Acerogenin G exhibits 5-fold greater potency in inhibiting LPS-induced NO production in RAW264.7 macrophages compared to centrolobol, its closest linear analog. This difference is critical for anti-inflammatory screening programs where potency threshold determines hit progression [1][2].

Anti-inflammatory Nitric Oxide Inhibition Macrophage

Structural Linearity: Acerogenin G vs. Cyclic Acerogenins (A, B, K, M)

Acerogenin G is an acyclic (linear) diarylheptanoid, whereas acerogenins A, B, E, K, and M contain cyclic structures (diphenyl ether or biaryl cyclophane). This structural distinction dictates divergent biological activity profiles [1][2].

Structural Biology Diarylheptanoid Cyclization

Osteogenic Activity: Acerogenin G (Inactive) vs. Cyclic Acerogenins (Active)

In a direct comparative study, cyclic diphenyl ether-type diarylheptanoids (acerogenin A, B, acerosides I, III, B1) significantly promoted alkaline phosphatase (ALP) activity in MC3T3-E1 preosteoblasts, whereas the linear-type diarylheptanoid (-)-centrolobol (structurally analogous to Acerogenin G) did not [1]. Acerogenin G, being acyclic, is inferred to lack osteogenic activity.

Osteoblast Differentiation ALP Activity Bone Research

SGLT Inhibition: Acerogenin G (Inactive) vs. Acerogenin A/B (Active)

Cyclic acerogenins A and B inhibit both SGLT1 and SGLT2 isoforms with reported IC50 values of 26.0 μM (SGLT1) and 43.0 μM (SGLT2) for acerogenin B . The linear acyclic structure of Acerogenin G precludes this activity, making it unsuitable for SGLT-related research [1].

SGLT1 SGLT2 Diabetes Glucose Transport

Melanogenesis Inhibition: Acerogenin G (Inactive) vs. Glycosylated Analogs (Active)

In a panel of diarylheptanoids evaluated for melanogenesis inhibition in B16 melanoma cells, glycosylated derivatives (acerosides) exhibited 24–61% melanin reduction at 100 μM, whereas acyclic analogs showed minimal activity [1]. Acerogenin G, as an aglycone without glycosylation, is not expected to exhibit meaningful melanogenesis inhibition.

Melanogenesis Tyrosinase Skin Pigmentation

Optimal Scientific Applications for Acerogenin G (CAS 130233-83-9)


Anti-inflammatory Drug Discovery: Primary Screening for NO Inhibitors

Acerogenin G (IC50 5.58 μM) provides superior potency compared to centrolobol (IC50 27.8 μM) in RAW264.7 macrophage NO inhibition assays, making it a preferred tool compound or reference standard for anti-inflammatory screening campaigns targeting the NF-κB/iNOS pathway [1].

Diarylheptanoid Structure-Activity Relationship (SAR) Studies

As a well-characterized linear diarylheptanoid, Acerogenin G serves as a critical comparator for cyclic acerogenins (A, B, E, K) in SAR studies. Its lack of osteogenic and SGLT inhibitory activities contrasts sharply with cyclic analogs, enabling dissection of structural determinants for these divergent biological activities [2].

Natural Product Chemistry and Total Synthesis Reference

Acerogenin G's total synthesis has been achieved from a common synthetic intermediate alongside centrolobol, making it valuable as a synthetic benchmark for linear diarylheptanoid methodologies. Its availability as an analytical standard (≥95% purity by LC/MS-ELSD) supports method development and validation in natural product chemistry [3].

Negative Control for Osteogenesis and SGLT Inhibition Assays

Given its demonstrated lack of osteogenic activity (no ALP promotion in MC3T3-E1 cells) and absence of SGLT inhibitory effects, Acerogenin G is suitable as a negative control when evaluating cyclic acerogenins in bone differentiation or glucose transport studies [4][5].

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